2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one
描述
属性
IUPAC Name |
tert-butyl N-(6-oxo-1,7-dihydropurin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-10(2,3)18-9(17)15-8-13-6-5(7(16)14-8)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGLYJQFDJVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309947-91-9 | |
| Record name | tert-butyl N-(6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one typically involves the protection of the amino group of a purine derivative with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the purine derivative in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems.
化学反应分析
Types of Reactions
2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Deprotection: The major product is the free amino-purine derivative.
Substitution: The major products are substituted purine derivatives with various functional groups.
科学研究应用
2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems and as a building block for nucleoside analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other positions on the purine ring. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile compound in synthetic chemistry.
相似化合物的比较
Comparison with Similar Compounds
Purine derivatives share a common bicyclic structure but exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The Boc group in the target compound increases logP (~1.2) compared to the 9-ethyl analog (logP = -0.76) , favoring membrane permeability. However, it is less lipophilic than the 9-benzoyloxypropyloxy derivative (logP ~2.1) , which may limit aqueous solubility. The acetylated amino group in the hydroxyethoxymethyl analog reduces logP (~-0.3), suggesting improved water solubility for intravenous formulations .
Steric and Synthetic Implications: The Boc group’s bulkiness shields the 2-amino group during coupling reactions, a feature absent in the 2-amino-9-ethyl analog .
Biological Relevance :
- The 9-hydroxyethoxymethyl substituent (as in Alfa Chemistry’s compound) mimics acyclic nucleoside designs, commonly used in antiviral agents like acyclovir .
- The benzoyloxypropyloxy group (CAS 15065-50-6) may enhance blood-brain barrier penetration due to aromatic lipophilicity .
Research Findings
- Synthetic Utility : The Boc-protected derivative is preferred in multi-step syntheses due to its stability under acidic conditions, unlike the acetylated analog, which requires milder deprotection .
生物活性
2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one is a purine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The following sections detail its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.
The biological activity of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one primarily stems from its role as a precursor in the synthesis of nucleoside analogs. Upon deprotection of the Boc group, the free amino functionality can participate in various biochemical interactions, which may include:
- Nucleophilic Substitution : The amino group can react with electrophiles, facilitating the formation of more complex molecules.
- Inhibition of Enzymatic Activity : As a purine analog, it may interfere with nucleic acid metabolism by inhibiting enzymes involved in nucleotide synthesis.
Antitumor Activity
Research has indicated that compounds structurally related to 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one exhibit significant antitumor properties. For instance, studies have shown that similar purine derivatives can induce apoptosis in cancer cell lines such as HepG2 and A549. The mechanism typically involves cell cycle arrest and modulation of apoptotic pathways, leading to increased cell death rates compared to standard treatments like Sunitinib .
| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | 99.93 |
| Sunitinib | HepG2 | 7.60 | 86.51 |
Antiviral Activity
The compound has also been investigated for its antiviral potential. It serves as a building block for nucleoside analogs that target viral replication mechanisms. Specifically, research into related compounds has demonstrated their ability to inhibit RNA-dependent RNA polymerase, crucial for viral genome replication .
Applications in Drug Development
Due to its structural properties and biological activities, 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one is considered a valuable intermediate in drug design:
- Nucleoside Analog Development : It is utilized in synthesizing antiviral drugs targeting various RNA viruses.
- Anticancer Agents : Its derivatives are being explored for their potential to develop effective anticancer therapies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one, a comparison with other purine derivatives is essential.
| Compound Name | Structure Characteristics | Stability | Reactivity |
|---|---|---|---|
| 2-Amino-9H-purine-6(1H)-one | Lacks Boc protecting group | Less stable | More reactive |
| 2-(Methoxycarbonylamino)-9H-purine-6(1H)-one | Contains methoxycarbonyl group | Moderate | Moderate |
| 2-(Acetylamino)-9H-purine-6(1H)-one | Features acetyl protecting group | Less bulky | Variable |
The Boc group in 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one provides a balance between stability and reactivity, making it particularly useful in multi-step synthetic processes.
Case Studies
Several case studies have highlighted the biological activity of purine derivatives:
- Antitumor Efficacy Study : A study on IMB-1406 showed remarkable inhibition rates against multiple cancer cell lines, indicating that modifications on purines can significantly enhance their therapeutic potential .
- Antiviral Mechanism Investigation : Research into nucleoside analogs derived from similar structures revealed their ability to disrupt viral replication processes effectively .
常见问题
Q. How can contradictory data between computational and experimental spectra be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
